7-Bromo-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]quinoline
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Overview
Description
7-Bromo-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]quinoline is a complex organic compound that features a quinoline core substituted with bromine and morpholine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]quinoline typically involves multiple steps, starting with the preparation of the quinoline core The bromination of quinoline can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
7-Bromo-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]quinoline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-Bromo-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]quinoline involves its interaction with specific molecular targets. The bromine and morpholine groups can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde
- 4-Bromo-7-(morpholine-4-sulfonyl)-2,1,3-benzothiadiazole
Uniqueness
7-Bromo-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and morpholine groups on the quinoline core differentiates it from other similar compounds, potentially leading to unique reactivity and applications.
Properties
Molecular Formula |
C18H20BrN3O3 |
---|---|
Molecular Weight |
406.3 g/mol |
IUPAC Name |
[4-(7-bromoquinolin-2-yl)morpholin-2-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C18H20BrN3O3/c19-14-3-1-13-2-4-17(20-15(13)11-14)22-7-10-25-16(12-22)18(23)21-5-8-24-9-6-21/h1-4,11,16H,5-10,12H2 |
InChI Key |
SFJKRDDJXRRFLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2CN(CCO2)C3=NC4=C(C=CC(=C4)Br)C=C3 |
Origin of Product |
United States |
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